Viminol hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

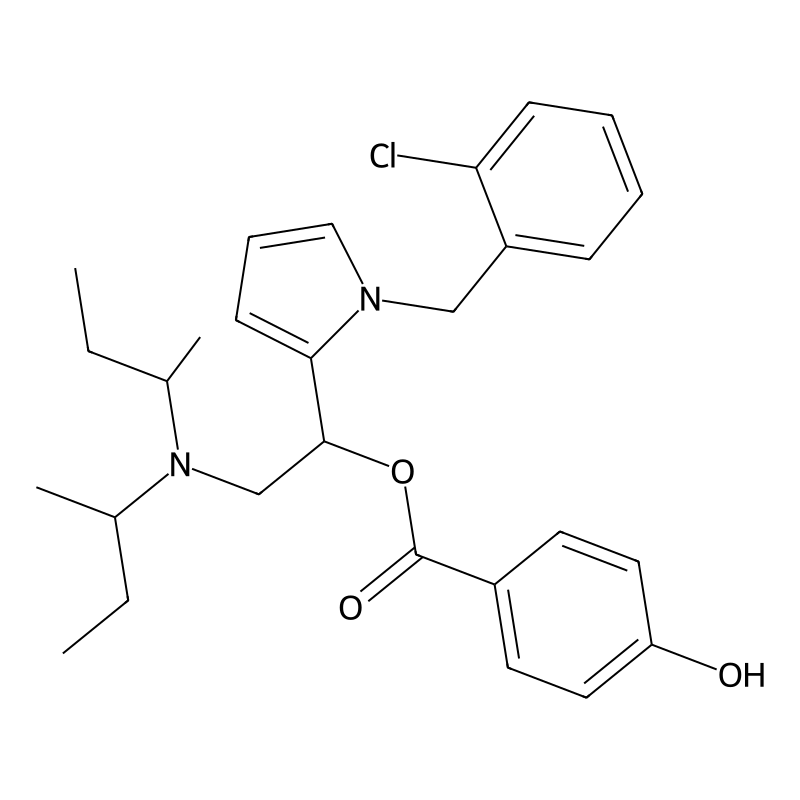

Viminol hydroxybenzoate, also known as Viminol p-hydroxybenzoate, is a synthetic analgesic compound derived from the opioid class. Its chemical structure includes a pyrrole ring and an aminoethanol chain, which contribute to its pharmacological properties. This compound is particularly noted for its effectiveness in managing acute pain, providing a viable alternative to traditional opioids like codeine, with fewer side effects and lower risk of respiratory depression .

Viminol hydroxybenzoate exhibits typical reactivity associated with amines and alcohols. The presence of a chlorine atom within its structure allows for potential nucleophilic substitutions, leading to various derivatives. These reactions can modify the compound's pharmacological properties and enhance its therapeutic efficacy. The compound's ability to interact with mu-opioid receptors in the central nervous system is crucial for its analgesic effects, mimicking natural endorphins to alleviate pain .

Viminol hydroxybenzoate functions primarily as an opioid analgesic. It binds to mu-opioid receptors, resulting in pain relief, sedation, and cough suppression. Studies indicate that it provides rapid and effective analgesia comparable to morphine but without the significant gastrointestinal side effects typically associated with opioids . Furthermore, it has been shown to have minimal impact on respiratory function, making it a safer option for patients who may be sensitive to traditional opioids .

The synthesis of viminol hydroxybenzoate involves several steps that typically include:

- Formation of the pyrrole ring: This is achieved through cyclization reactions involving appropriate precursors.

- Attachment of the aminoethanol chain: This step often involves nucleophilic substitution reactions where an amino group is introduced to the pyrrole structure.

- Esterification with p-hydroxybenzoic acid: This final step forms the hydroxybenzoate ester, which enhances the compound's solubility and bioavailability.

The specific conditions and reagents used can vary depending on the desired purity and yield of the final product .

Viminol hydroxybenzoate is primarily used in clinical settings for:

- Pain management: It is effective in treating acute postoperative pain, particularly after dental surgeries such as third molar extractions .

- Non-narcotic analgesic: Its unique profile allows it to serve as an alternative to narcotic analgesics, providing effective pain relief with a lower risk of addiction and side effects .

- Research: Ongoing studies are exploring its potential in various pain management scenarios, including chronic pain conditions.

Viminol hydroxybenzoate shares structural similarities with several other compounds within the opioid analgesic class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Viminol | Pyrrole derivative | Opioid analgesic with central action | Less respiratory depression than traditional opioids |

| Codeine | Phenanthrene derivative | Commonly used opioid for pain relief | Higher risk of addiction and respiratory depression |

| Morphine | Phenanthrene derivative | Strong opioid analgesic | Significant side effects including constipation and dependency |

| Tramadol | Cyclohexanol derivative | Non-opioid analgesic with dual mechanism of action | Lower potency but fewer side effects |

Viminol hydroxybenzoate stands out due to its effective analgesic properties combined with a favorable safety profile compared to more traditional opioids like codeine and morphine .

Viminol hydroxybenzoate represents a complex organic compound with multiple functional groups and structural components that contribute to its unique chemical identity [2]. The molecular structure of this compound can be represented through different chemical notations, each highlighting specific aspects of its composition and arrangement [3].

C28H35ClN2O3 vs. C21H31ClN2O.C7H6O3 Notations

Viminol hydroxybenzoate can be represented using two distinct molecular formula notations, each providing different perspectives on its chemical composition [4]. The first notation, C28H35ClN2O3, presents the compound as a single molecular entity with a unified structure [2]. This representation emphasizes the complete molecular framework and is commonly used when discussing the compound as a whole [5]. The molecular weight associated with this notation is approximately 483.0 g/mol .

The alternative notation, C21H31ClN2O.C7H6O3, represents the compound as a salt form consisting of two distinct components: the viminol moiety (C21H31ClN2O) and the p-hydroxybenzoate moiety (C7H6O3) [9]. This salt form notation more accurately reflects the compound's nature as a combination of these two components and is particularly useful when discussing its synthesis or chemical properties [10]. The molecular weight associated with this salt form notation is approximately 501.1 g/mol, slightly higher than the single molecular formula representation due to differences in how the components are calculated [14].

The distinction between these two notations is significant for understanding the compound's behavior in various chemical environments and its interactions with biological systems [3] [4]. The following table summarizes the key differences between these two notational forms:

| Notation | Description | Molecular Weight | InChIKey |

|---|---|---|---|

| C28H35ClN2O3 | Single molecular formula | 483.0 g/mol | HZTHPJGBPGLHIS-UHFFFAOYSA-N |

| C21H31ClN2O.C7H6O3 | Salt form notation | 501.1 g/mol | APVBKCLHWQSJAT-UHFFFAOYSA-N |

Structural Components: Viminol and p-Hydroxybenzoate Moieties

Viminol hydroxybenzoate consists of two primary structural components: the viminol moiety and the p-hydroxybenzoate moiety [3]. The viminol component forms the core structure of the compound and is responsible for many of its chemical and biological properties [4]. This component contains a pyrrole ring system, a chlorobenzyl group, and a di-sec-butylamine group, all of which contribute to the compound's overall structure and function [2].

The p-hydroxybenzoate component serves as a stabilizing moiety and modifies the pharmacokinetic properties of the compound [9]. This component consists of a benzoic acid derivative with a hydroxyl group at the para position [10]. The interaction between these two components through an ester linkage creates the complete viminol hydroxybenzoate structure [3].

The structural relationship between these components can be visualized as:

Viminol component (C21H31ClN2O):

- Contains the pyrrole ring system

- Features the chlorobenzyl moiety attached to the pyrrole nitrogen

- Includes the di-sec-butylamine group

- Contains a hydroxyl group that forms an ester bond with the p-hydroxybenzoate [2]

p-Hydroxybenzoate component (C7H6O3):

- Consists of a benzoic acid structure

- Features a hydroxyl group at the para position

- Forms an ester bond with the hydroxyl group of the viminol component [9] [10]

Chemical Identifiers and Registry Information

CAS Registry Numbers (21466-60-4, 23784-10-3, 23235-25-8)

Viminol hydroxybenzoate is registered in chemical databases under multiple Chemical Abstracts Service (CAS) registry numbers, each corresponding to specific forms or representations of the compound [2] [11]. These registry numbers serve as unique identifiers for the compound in scientific literature and regulatory documentation [3].

The primary CAS registry number for viminol hydroxybenzoate is 21466-60-4, which is most commonly associated with the compound in its standard form [2] [5]. This identifier is frequently referenced in pharmaceutical databases and chemical catalogs .

The CAS number 23784-10-3 is specifically assigned to the salt form of the compound, often referred to as viminol p-hydroxybenzoate [10] [11]. This designation emphasizes the compound's nature as a salt consisting of the viminol component and the p-hydroxybenzoate component [9].

An alternative CAS registry number, 23235-25-8, is also associated with viminol p-hydroxybenzoate and appears in some regulatory and pharmaceutical databases [3] [11]. This additional identifier may reflect regional differences in registration or historical changes in how the compound has been classified [9].

The following table summarizes these CAS registry numbers and their associated descriptions:

| CAS Registry Number | Description |

|---|---|

| 21466-60-4 | Primary CAS number for viminol hydroxybenzoate |

| 23784-10-3 | CAS number for viminol p-hydroxybenzoate (salt form) |

| 23235-25-8 | Alternative CAS number for viminol p-hydroxybenzoate |

PubChem and Other Database Identifications

Viminol hydroxybenzoate is cataloged in numerous chemical and pharmaceutical databases, each providing unique identifiers and information about the compound [2] [3]. These database entries contain valuable data regarding the compound's structure, properties, and related research [5].

In the PubChem database, viminol hydroxybenzoate is registered under multiple identifiers, reflecting its different forms and representations [2]. The primary PubChem Compound Identifier (CID) for viminol hydroxybenzoate is 177158, which corresponds to the single molecular formula notation (C28H35ClN2O3) [2] . An alternative PubChem CID, 211972, is assigned to viminol p-hydroxybenzoate, aligning with the salt form notation (C21H31ClN2O.C7H6O3) [3] [9].

Beyond PubChem, viminol hydroxybenzoate is identified in several other chemical and biological databases [2] [5]. In the Chemical Entities of Biological Interest (ChEBI) database, the compound is assigned the identifier CHEBI:177473 [2]. The United States Food and Drug Administration (FDA) has assigned Unique Ingredient Identifiers (UNII) to the compound, including PLI450958N and 6X91SDS77O [2] [9].

Additional database identifiers include the Environmental Protection Agency's DSSTox Substance ID (DTXSID10944067), the Kyoto Encyclopedia of Genes and Genomes (KEGG) ID (D08674), and the Wikidata identifier Q27286622 [2] [3]. These diverse database entries provide comprehensive information about viminol hydroxybenzoate from different scientific perspectives [5].

The following table summarizes these database identifiers:

| Database | Identifier | Description |

|---|---|---|

| PubChem | CID 177158 | Entry for viminol hydroxybenzoate (single molecular form) |

| PubChem | CID 211972 | Entry for viminol p-hydroxybenzoate (salt form) |

| ChEBI | CHEBI:177473 | Chemical Entities of Biological Interest database entry |

| FDA UNII | PLI450958N | FDA Unique Ingredient Identifier |

| FDA UNII | 6X91SDS77O | Alternative FDA Unique Ingredient Identifier |

| EPA DSSTox | DTXSID10944067 | Environmental Protection Agency database identifier |

| KEGG | D08674 | Kyoto Encyclopedia of Genes and Genomes identifier |

| Wikidata | Q27286622 | Wikidata knowledge base identifier |

Structural Features and Functional Groups

Pyrrole Ring System

The pyrrole ring system constitutes a fundamental structural component of viminol hydroxybenzoate and significantly contributes to its chemical properties and reactivity [4] [8]. This five-membered aromatic heterocycle contains a nitrogen atom and four carbon atoms arranged in a planar configuration [8]. The aromaticity of the pyrrole ring arises from the six π-electrons distributed across the ring, with the nitrogen atom contributing two electrons to this aromatic system [8].

In viminol hydroxybenzoate, the pyrrole ring serves as a central structural element to which other functional groups are attached [4]. The nitrogen atom of the pyrrole ring is bonded to the chlorobenzyl moiety, while the carbon at position 2 of the ring connects to the chain containing the hydroxyl group that forms an ester bond with the p-hydroxybenzoate component [2] [4].

The pyrrole ring system exhibits specific chemical characteristics that influence the overall properties of viminol hydroxybenzoate [4] [8]:

Aromaticity: The pyrrole ring possesses aromatic character due to its planar structure and the presence of six π-electrons, following Hückel's rule (4n+2 π-electrons, where n=1) [8].

Electron distribution: The nitrogen atom in the pyrrole ring contributes two electrons to the aromatic system, resulting in a distinct electron distribution pattern across the ring [8].

Reactivity: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions, particularly at positions 2 and 5 [4] [8].

Structural rigidity: The aromatic character of the pyrrole ring imparts a degree of rigidity to this portion of the viminol hydroxybenzoate molecule, influencing its overall conformation and interactions with biological targets [4].

Chlorobenzyl Moiety

The chlorobenzyl moiety represents another key structural feature of viminol hydroxybenzoate, consisting of a benzene ring with a chlorine atom at the ortho position (position 2) and a methylene group connecting it to the nitrogen atom of the pyrrole ring [2]. This structural component contributes significantly to the compound's physical properties, particularly its lipophilicity and receptor binding characteristics [5].

The chlorine atom at the ortho position of the benzene ring introduces specific electronic and steric effects that influence the overall conformation and reactivity of the molecule [2] [5]. The electronegativity of the chlorine atom creates a region of partial negative charge, affecting the electron distribution across the benzene ring and potentially influencing intermolecular interactions [5].

The chlorobenzyl moiety is connected to the pyrrole ring system through an N-alkylation linkage, with the methylene group serving as a flexible bridge between these two aromatic systems [2]. This connection allows for rotational freedom around the N-C bond, contributing to the conformational flexibility of the molecule [5].

Key characteristics of the chlorobenzyl moiety in viminol hydroxybenzoate include:

Lipophilicity enhancement: The presence of the chlorine-substituted benzene ring increases the overall lipophilicity of the molecule, potentially affecting its membrane permeability and distribution in biological systems [5].

Steric effects: The chlorine atom at the ortho position introduces steric constraints that influence the preferred conformations of the molecule and its interactions with biological targets [2] [5].

Electronic effects: The electronegative chlorine atom creates a specific electron distribution pattern across the benzene ring, potentially affecting the compound's reactivity and binding properties [5].

Metabolic stability: The chlorine substitution may influence the metabolic stability of the compound by affecting the susceptibility of the benzene ring to oxidative metabolism [5].

Di-sec-butylamine Group

The di-sec-butylamine group constitutes a significant structural component of viminol hydroxybenzoate, featuring two secondary butyl chains attached to a nitrogen atom [13]. This structural element contributes to the compound's lipophilicity, steric properties, and potential interactions with biological targets [5].

Each secondary butyl group in this moiety contains a chiral center at the carbon atom bearing the methyl group, resulting in potential stereoisomerism [4] [13]. The presence of these chiral centers contributes to the overall stereochemical complexity of viminol hydroxybenzoate, with multiple possible stereoisomers exhibiting different three-dimensional arrangements [4].

The di-sec-butylamine group is connected to the rest of the molecule through a carbon chain linked to the pyrrole ring system [2]. This connection provides a degree of conformational flexibility, allowing the di-sec-butylamine group to adopt various orientations relative to the core structure [5].

Key features of the di-sec-butylamine group in viminol hydroxybenzoate include:

Stereochemical complexity: The presence of chiral centers in the secondary butyl chains contributes to the existence of multiple stereoisomers with potentially different biological activities [4] [13].

Lipophilicity contribution: The aliphatic nature of the secondary butyl chains enhances the overall lipophilicity of the molecule, potentially affecting its pharmacokinetic properties [5] [13].

Steric bulk: The di-sec-butylamine group introduces significant steric bulk to this region of the molecule, which may influence its interactions with biological targets and its preferred conformations [5] [13].

Basicity: The tertiary amine nitrogen in this group possesses basic properties, potentially affecting the compound's solubility, ionization state at physiological pH, and interactions with acidic residues in biological targets [5].

p-Hydroxybenzoate Component

The p-hydroxybenzoate component represents the ester-forming moiety of viminol hydroxybenzoate, consisting of a benzoic acid derivative with a hydroxyl group at the para position (position 4) of the benzene ring [9] [10]. This structural component forms an ester bond with the hydroxyl group of the viminol moiety, creating the complete viminol hydroxybenzoate structure [3] [9].

The p-hydroxybenzoate group contributes several important chemical features to the overall compound [9] [10]:

Ester linkage: The carboxyl group of p-hydroxybenzoic acid forms an ester bond with the hydroxyl group of the viminol component, creating a connection that can be hydrolyzed under appropriate conditions [9].

Phenolic hydroxyl group: The hydroxyl group at the para position of the benzene ring possesses weakly acidic properties and can participate in hydrogen bonding interactions [9] [10].

Aromatic character: The benzene ring of the p-hydroxybenzoate component exhibits aromatic properties, contributing to the overall π-electron system of the molecule [9].

Potential for ionization: Under physiological conditions, the phenolic hydroxyl group may undergo partial ionization, affecting the compound's solubility and interactions with biological targets [9] [10].

The p-hydroxybenzoate component is commonly used in pharmaceutical formulations as a stabilizing agent and may influence the pharmacokinetic properties of viminol hydroxybenzoate [9]. The ester linkage between the p-hydroxybenzoate and viminol components represents a potential site for metabolic hydrolysis, which could affect the compound's in vivo stability and duration of action [9] [10].

Molecular Visualization and Computational Models

2D Structural Representations

Two-dimensional structural representations of viminol hydroxybenzoate provide essential information about the connectivity of atoms, bond types, and the spatial arrangement of functional groups in a planar format [2]. These representations serve as fundamental tools for understanding the compound's chemical structure and for communicating this information in scientific literature [3].

Standard 2D structural representations of viminol hydroxybenzoate typically depict the compound using conventional chemical notation, with atoms represented as symbols and bonds as lines [2]. These representations clearly show the pyrrole ring system at the core of the structure, with the chlorobenzyl moiety attached to the pyrrole nitrogen, the di-sec-butylamine group connected via a carbon chain, and the p-hydroxybenzoate component linked through an ester bond [3].

Various chemical drawing conventions may be employed to represent viminol hydroxybenzoate in 2D format, including skeletal formulas, condensed structural formulas, and full structural formulas [2] [3]. Each of these representation styles offers different levels of detail and emphasis on particular structural features [3].

In addition to conventional 2D structural drawings, viminol hydroxybenzoate can be represented using specialized chemical notations such as SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) [2] [3]. These string-based notations encode the compound's structure in a format that can be processed by chemical database systems and computational chemistry software [2].

The SMILES notation for viminol hydroxybenzoate is:

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC [2]

The InChI notation provides a more standardized representation:

InChI=1S/C28H35ClN2O3/c1-5-20(3)31(21(4)6-2)19-27(34-28(33)22-13-15-24(32)16-14-22)26-12-9-17-30(26)18-23-10-7-8-11-25(23)29/h7-17,20-21,27,32H,5-6,18-19H2,1-4H3 [2]

3D Conformational Analysis

Three-dimensional conformational analysis of viminol hydroxybenzoate provides crucial insights into the compound's spatial arrangement, molecular geometry, and potential interactions with biological targets [2] [5]. These 3D models go beyond the connectivity information provided by 2D representations to explore the compound's conformational preferences and stereochemical features [3] [5].

Viminol hydroxybenzoate possesses significant conformational flexibility due to the presence of multiple rotatable bonds, particularly in the connections between the pyrrole ring system, the di-sec-butylamine group, and the p-hydroxybenzoate component [2] [5]. This flexibility allows the molecule to adopt various conformations, each with different spatial arrangements of its functional groups [5].

The compound contains three undefined stereocenters, resulting in multiple possible stereoisomers with different three-dimensional structures [2] [4]. These stereoisomers may exhibit different biological activities and physicochemical properties, highlighting the importance of stereochemical considerations in understanding the compound's behavior [4].

Computational methods such as molecular mechanics, quantum mechanical calculations, and molecular dynamics simulations can be employed to explore the conformational landscape of viminol hydroxybenzoate [2] [5]. These methods help identify energetically favorable conformations, predict preferred molecular geometries, and analyze potential intramolecular interactions that stabilize specific conformations [5].

Key aspects of 3D conformational analysis for viminol hydroxybenzoate include:

Rotational freedom: Analysis of rotatable bonds and their preferred torsional angles, particularly around the connections between major structural components [2] [5].

Stereochemical analysis: Examination of the three-dimensional arrangements resulting from different configurations at the compound's stereocenters [2] [4].

Intramolecular interactions: Identification of potential hydrogen bonding, π-π stacking, and other non-covalent interactions that may stabilize specific conformations [5].

Solvent effects: Consideration of how different solvent environments may influence the compound's preferred conformations through solvation effects and solvent-solute interactions [5].

Energy landscape: Mapping of the energy differences between various conformations to identify global and local energy minima representing stable conformational states [5].